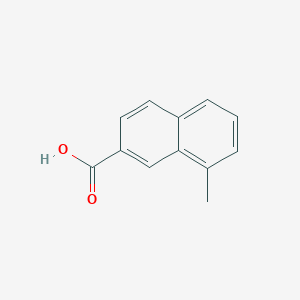

1-Methylnaphthalene-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5043-23-2 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

8-methylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3,(H,13,14) |

InChI Key |

WGIPVKFOAZITET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Structural Significance Within Naphthalene Carboxylic Acid Frameworks

The methyl group at the C1 (alpha) position and the carboxylic acid group at the C7 (beta) position create a distinct electronic environment. The methyl group is an electron-donating group through an inductive effect, enriching the electron density of the aromatic system. Conversely, the carboxylic acid group is electron-withdrawing. This push-pull electronic arrangement across the naphthalene (B1677914) scaffold influences its reactivity in chemical transformations. Research on other 2,7-disubstituted naphthalene systems has shown that substituents at these positions can significantly influence molecular geometry and basicity. acs.org While specific experimental data for 1-Methylnaphthalene-7-carboxylic acid is scarce, its structural parameters can be predicted based on its isomers.

Table 1: Predicted Physicochemical Properties of 7-methylnaphthalene-1-carboxylic acid (Isomer)

| Property | Value |

|---|---|

| Molecular Formula | C12H10O2 |

| Monoisotopic Mass | 186.06808 Da |

| Predicted XlogP | 3.5 |

Data sourced from PubChem for the isomeric compound 7-methylnaphthalene-1-carboxylic acid and is intended to be illustrative. uni.lu

Position of 1 Methylnaphthalene 7 Carboxylic Acid in Advanced Organic Synthesis Building Blocks

Naphthalene (B1677914) derivatives are recognized as valuable building blocks for constructing larger, functional organic molecules and materials. rsc.org Aromatic carboxylic acids, in particular, are versatile precursors used in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

1-Methylnaphthalene-7-carboxylic acid possesses two distinct functional handles, which makes it a potentially useful bifunctional building block.

The carboxylic acid group can readily undergo reactions such as esterification or amidation to form larger molecules. It can also serve as a ligand to coordinate with metal ions, enabling the construction of metal-organic materials.

The methyl group can be a site for further functionalization, for instance, through oxidation to an aldehyde or a different carboxylic acid group, or via radical halogenation to introduce a halomethyl group, which is itself a reactive synthetic intermediate.

The defined substitution pattern of this compound could allow for its use in creating materials with specific directional properties, making it a target of interest for crystal engineering and the development of functional materials such as organic laser dyes. rsc.orgmdpi.com

Methodological Approaches in Chemical Research on Naphthalene Derivatives

Regioselective Functionalization Strategies for Naphthalene Core Systems

The precise placement of functional groups on the naphthalene scaffold is a critical aspect of synthesizing this compound. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often leading to a mixture of isomers. researchgate.net Consequently, the development of regioselective methods has been a primary focus in this field. researchgate.netnih.gov

Direct Carboxylation Approaches at Position 7

Direct carboxylation of the naphthalene ring system offers a streamlined approach to introducing the carboxylic acid moiety. While methods exist for the carboxylation of naphthalene to produce naphthalenecarboxylic acids, achieving selective carboxylation at the 7-position of 1-methylnaphthalene is a significant hurdle. researchgate.net The presence of the methyl group at the 1-position influences the electronic and steric properties of the naphthalene rings, directing incoming electrophiles to other positions.

One-step carboxylation of aromatic compounds like naphthalene using carbon monoxide has been achieved with palladium-based catalysts. researchgate.net However, the regioselectivity of such reactions on substituted naphthalenes like 1-methylnaphthalene requires careful control of catalysts and reaction conditions.

Methyl Group Oxidation at Position 1 and Subsequent Carboxylation at Position 7 (Analogous to Naphthalene Carboxylic Acid Synthesis)

An alternative strategy involves the oxidation of the pre-existing methyl group at position 1, followed by a separate carboxylation step at position 7. The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a well-established transformation in organic synthesis. wikipedia.org Reagents like potassium permanganate or nitric acid are commonly employed for this purpose. wikipedia.orgchemspider.com For instance, toluene (B28343) can be oxidized to benzoic acid. wikipedia.org This approach would transform 1-methylnaphthalene into naphthalene-1-carboxylic acid.

Following the oxidation, the introduction of a carboxylic acid group at the 7-position would be required. This would still necessitate a regioselective carboxylation method on a substituted naphthalene, which remains a synthetic challenge.

Synthetic Routes from Substituted Naphthalene Precursors

A more controlled and widely practiced approach involves the use of appropriately substituted naphthalene precursors. researchgate.net This strategy allows for the stepwise and regioselective introduction of the desired functional groups. For example, a synthetic route could commence with a naphthalene derivative already bearing a functional group at the 7-position that can be readily converted to a carboxylic acid.

One common method is the carbonation of a Grignard reagent. orgsyn.org A precursor such as 7-bromo-1-methylnaphthalene (B1281307) could be converted to its Grignard reagent, which is then reacted with carbon dioxide to yield this compound. orgsyn.org Another approach involves the hydrolysis of a nitrile. Starting with 7-cyano-1-methylnaphthalene, acid or base-catalyzed hydrolysis would furnish the desired carboxylic acid.

Multi-step Synthesis Design and Optimization

Due to the challenges of direct and regioselective functionalization, multi-step synthetic routes are often necessary to achieve the desired substitution pattern of this compound. youtube.comyoutube.comyoutube.com These pathways allow for greater control over the placement of each functional group.

Sequential Reaction Pathways for Methyl and Carboxyl Group Introduction

Designing a sequential reaction pathway involves a series of reactions to introduce the methyl and carboxyl groups in a specific order. For instance, one could start with a naphthalene derivative that allows for the selective introduction of a methyl group at the 1-position, followed by functionalization at the 7-position.

A hypothetical multi-step synthesis might involve:

Starting with a suitable naphthalene precursor, such as a derivative with a directing group.

Introduction of the methyl group at the 1-position via a Friedel-Crafts alkylation or a cross-coupling reaction.

Functionalization of the 7-position, for example, through bromination.

Conversion of the bromo group at the 7-position to a carboxylic acid via a Grignard reaction followed by carboxylation or through a nitrile intermediate.

The optimization of such a sequence would involve careful selection of reagents and reaction conditions to maximize yields and minimize the formation of unwanted side products.

Catalytic Systems in Naphthalene Carboxylic Acid Synthesis

Catalytic systems play a crucial role in modern synthetic organic chemistry, offering efficient and selective routes to desired products. researchgate.netrsc.org In the context of naphthalene carboxylic acid synthesis, various catalytic methods have been developed.

Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carboxylic acid groups into aromatic rings. researchgate.net For example, aryl halides or triflates can be reacted with carbon monoxide in the presence of a palladium catalyst to afford the corresponding carboxylic acids or their esters. google.com Ruthenium-catalyzed C-H functionalization has also emerged as a versatile method for the synthesis of multifunctional naphthalenes. rsc.org

The application of these catalytic systems to the synthesis of this compound would likely involve the use of a precursor such as 7-bromo-1-methylnaphthalene. Optimization would focus on catalyst selection, ligand design, and reaction conditions to ensure high efficiency and regioselectivity.

Novel Synthetic Route Development and Efficiency Analysis

The pursuit of efficient and sustainable methods for the synthesis of specifically substituted naphthalenic compounds, such as this compound, is a significant focus in modern organic chemistry. Traditional methods often involve multiple steps with harsh conditions and the use of stoichiometric, and often toxic, reagents. Consequently, research efforts are increasingly directed towards the development of novel synthetic strategies that offer improved yields, selectivity, and environmental compatibility. This section explores potential innovative routes for the synthesis of this compound, drawing upon established principles and recent advancements in catalytic and synthetic methodologies.

One of the most direct and established methods for the synthesis of aryl carboxylic acids is through the carbonation of a Grignard reagent. This approach can be adapted for the synthesis of this compound, starting from the corresponding halo-substituted precursor, 7-bromo-1-methylnaphthalene. The formation of the Grignard reagent, followed by its reaction with carbon dioxide, presents a classical yet effective route. The general procedure for a similar synthesis of α-naphthoic acid from α-bromonaphthalene reports yields in the range of 68–70% orgsyn.org. This method's efficiency is well-documented, though it requires anhydrous conditions and careful handling of the reactive organometallic intermediate.

A proposed novel synthetic pathway involves the selective oxidation of a suitable dimethylnaphthalene precursor. For instance, studies on the metabolism of methylnaphthalenes have shown that certain microorganisms can selectively oxidize a methyl group to a carboxylic acid. Research on Sphingomonas paucimobilis has demonstrated the conversion of 2,7-dimethylnaphthalene (B47183) to 7-methyl-2-naphthoic acid. This biocatalytic approach, while not yet reported for the 1,7-isomer, suggests a potential green and highly selective route for future development.

Furthermore, recent advancements in carboxylation reactions offer promising avenues for the synthesis of this compound with improved atom economy and milder reaction conditions. A notable development is the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst, a method that avoids the use of heavy metal catalysts and harsh oxidants traditionally employed in the oxidation of methylnaphthalenes nih.gov. While this has been demonstrated for the synthesis of 1-naphthoic acid, its application to substituted naphthalenes like 1-methylnaphthalene could provide a more sustainable manufacturing process.

Another innovative approach is the use of mechanochemistry. Mechanochemical Grignard reactions with gaseous carbon dioxide have been reported to produce carboxylic acids in high yields with significantly reduced solvent usage google.com. This solvent-free or liquid-assisted grinding (LAG) method offers shorter reaction times and an improved environmental profile, making it an attractive area for the development of a novel synthesis of this compound.

The table below outlines a comparison of these potential synthetic routes, highlighting the starting materials, key reagents, and potential advantages in terms of efficiency and environmental impact.

Table 1: Proposed Synthetic Routes for this compound

| Route | Starting Material | Key Reagents/Catalysts | Potential Advantages & Efficiency |

|---|---|---|---|

| Grignard Carboxylation | 7-bromo-1-methylnaphthalene | Magnesium (Mg), Carbon Dioxide (CO₂) | Established method, potentially high yield (estimated 68-70% based on analogous reactions) orgsyn.org. |

| Selective Oxidation | 1,7-dimethylnaphthalene | Oxidizing agent (e.g., KMnO₄) or Biocatalyst | High selectivity possible with biocatalysis, potentially milder conditions. |

| Direct Catalytic Carboxylation | 1-methylnaphthalene | Carbon Dioxide (CO₂), Lewis Acid Catalyst | High atom economy, avoids heavy metal catalysts, potentially more environmentally friendly nih.gov. |

| Mechanochemical Grignard | 7-bromo-1-methylnaphthalene | Magnesium (Mg), Gaseous CO₂, Liquid-Assisted Grinding (LAG) | Reduced solvent usage, shorter reaction times, high potential yields google.com. |

The efficiency of these routes can be further analyzed by considering factors such as the number of synthetic steps, the cost and availability of starting materials, the energy input required, and the generation of waste products. The development of a truly novel and efficient synthesis of this compound will likely involve the optimization of one of these promising strategies or the combination of their most advantageous features.

Nucleophilic Acyl Substitution Mechanisms at the Carboxyl Group

The carboxylic acid moiety is a primary site for transformations, typically proceeding through nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl group of the carboxyl function. The mechanism can vary depending on the reaction conditions, specifically whether it is acid-catalyzed or base-promoted.

Under acidic conditions, the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org This activation facilitates the attack by a weak nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the substituted product. libretexts.org

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, to facilitate substitution. libretexts.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. The carboxylic acid first attacks the electrophilic sulfur of thionyl chloride, which, after a series of steps, results in a highly reactive acyl chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, displacing the chlorosulfite group to form the acid chloride. This acid chloride is much more susceptible to attack by a wide range of nucleophiles. libretexts.org

The general sequence for nucleophilic acyl substitution involves two core steps: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Table 1: Key Stages in Nucleophilic Acyl Substitution of this compound

| Stage | Description (Acid-Catalyzed Example: Esterification) |

| Activation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. byjus.com |

| Nucleophilic Attack | A molecule of alcohol (the nucleophile) attacks the activated carbonyl carbon. libretexts.org |

| Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed, where the original carbonyl carbon is now sp³-hybridized. byjus.com |

| Proton Transfer | A proton is transferred from the attacking alcohol moiety to the hydroxyl group, converting it into a better leaving group (water). libretexts.org |

| Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water as the leaving group. libretexts.org |

| Deprotonation | The protonated carbonyl of the newly formed ester is deprotonated to yield the final product and regenerate the acid catalyst. byjus.com |

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like naphthalene. uomustansiriyah.edu.iq In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution on the this compound ring is directed by the electronic properties of the existing substituents: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

Naphthalene itself is more reactive than benzene, and electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). uomustansiriyah.edu.iqpearson.com This preference is due to the greater stability of the resulting carbocation intermediate (a benzenium ion or σ-complex), which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

In this compound, we must consider the combined influence of the two substituents:

1-Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 4).

7-Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta positions relative to itself (positions 5 and 8a, which is a bridgehead carbon and does not undergo substitution).

The directing effects of these groups can either reinforce or oppose each other. The activating methyl group will have a stronger influence on the ring it is attached to, while the deactivating carboxylic acid group will reduce the reactivity of its ring. Therefore, substitution is most likely to occur on the same ring as the methyl group. The most probable sites for electrophilic attack would be positions 2 and 4, which are ortho and para to the activating methyl group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| Methyl (-CH₃) | 1 | Activating (Electron-Donating) | ortho, para | C2, C4 |

| Carboxylic Acid (-COOH) | 7 | Deactivating (Electron-Withdrawing) | meta | C5, C8a (non-reactive) |

| Combined Effect | - | The activating group dominates. | - | Substitution is favored at C2 and C4. |

Rearrangement Pathways and Carbocation Intermediates in Naphthalene Systems

Carbocation intermediates are central to many organic reactions, including some electrophilic aromatic substitutions and reactions involving the generation of a positive charge on a carbon atom. msu.edu These intermediates can undergo rearrangements to form more stable carbocations, typically through 1,2-hydride or 1,2-alkyl shifts. khanacademy.org

In the context of the naphthalene system, carbocations can be formed during reactions like Friedel-Crafts alkylation. If a primary carbocation is initially formed, it may rearrange to a more stable secondary or tertiary carbocation if an adjacent carbon has a hydrogen or alkyl group that can migrate. msu.edu While the naphthalene ring itself is relatively rigid, substituents on the ring can participate in or induce rearrangements.

For instance, if a carbocation were to form on a side chain attached to the naphthalene ring, it could rearrange. More profound rearrangements can occur under specific conditions, particularly when steric strain is present. Studies on highly strained 1,8-disubstituted naphthalene derivatives have shown that severe steric hindrance can lead to unusual rearrangements that disrupt the aromaticity of the naphthalene core itself. nih.gov In one such case, steric strain between a nitro and a carboxylic acid group in the peri-positions led to the formation of a strained intermediate that underwent fragmentation and rearrangement upon reaction with water. nih.gov While this compound is not a 1,8-disubstituted system, this demonstrates the potential for rearrangements in sterically crowded naphthalene derivatives.

Table 3: Common Carbocation Rearrangement Types

| Rearrangement Type | Description | Potential Relevance to Naphthalene Systems |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocation center. khanacademy.org | Can occur in alkyl side chains attached to the naphthalene ring during reactions like Friedel-Crafts alkylation. |

| 1,2-Alkyl/Aryl Shift | Migration of an alkyl or aryl group with its bonding pair of electrons to an adjacent carbocation center. msu.edu | Similar to hydride shifts, can occur in substituted side chains. |

| Wagner-Meerwein Rearrangement | A class of carbocation rearrangements involving the migration of an alkyl group, often seen in bicyclic systems. msu.edu | Relevant for complex polycyclic structures derived from naphthalene. |

| Ring Expansion/Contraction | Rearrangement of cyclic systems to form a more stable ring structure (e.g., a four-membered ring expanding to a five-membered ring). | Less common for the stable naphthalene core itself but could be relevant in fused ring systems. |

Radical Reaction Mechanisms Pertinent to Naphthalene Derivatization

Radical reactions provide an alternative pathway for the derivatization of this compound, particularly at the methyl group. The most common radical reaction for a compound like this is free-radical halogenation of the benzylic position of the methyl group. This position is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic naphthalene ring.

The mechanism for radical halogenation proceeds through a chain reaction involving three distinct stages: youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals, typically using UV light or heat.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized naphthylmethyl radical and HBr. This radical then reacts with another molecule of Br₂ to form the product, 1-(bromomethyl)naphthalene-7-carboxylic acid, and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a naphthylmethyl radical. youtube.com

Table 4: Mechanism of Radical Bromination at the Methyl Group

| Stage | Reaction | Description |

| Initiation | Br₂ → 2 Br• | UV light or heat causes homolytic fission of the bromine-bromine bond. |

| Propagation (Step 1) | C₁₀H₆(CH₃)COOH + Br• → C₁₀H₆(•CH₂)COOH + HBr | A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized naphthylmethyl radical. |

| Propagation (Step 2) | C₁₀H₆(•CH₂)COOH + Br₂ → C₁₀H₆(CH₂Br)COOH + Br• | The naphthylmethyl radical reacts with a bromine molecule to form the product and a new bromine radical. youtube.com |

| Termination | Br• + Br• → Br₂ C₁₀H₆(•CH₂)COOH + Br• → C₁₀H₆(CH₂Br)COOH | The chain reaction is terminated by the combination of any two radical species in the reaction mixture. |

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. nih.gov By replacing an atom in a reactant with one of its heavier, non-radioactive (e.g., ²H, ¹³C, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C) isotopes, chemists can track the position of that atom in the products and intermediates.

This method could be applied to study the transformations of this compound in several ways:

Nucleophilic Acyl Substitution: To confirm that the oxygen atom in an ester formed from this acid and an alcohol comes from the alcohol and not the carboxylic acid, the reaction can be run with ¹⁸O-labeled alcohol. Detecting the ¹⁸O isotope in the resulting ester would confirm the proposed mechanism.

Electrophilic Aromatic Substitution: Deuterium (²H) can be used to study the kinetic isotope effect. By replacing a hydrogen at a specific position on the naphthalene ring with deuterium, one can determine if the breaking of that C-H (or C-D) bond is the rate-determining step of the reaction.

Rearrangement Reactions: Carbon-13 (¹³C) or Carbon-14 (¹⁴C) labeling of the naphthalene skeleton or the methyl group would allow researchers to unambiguously follow the migration of carbon atoms during a carbocation-mediated rearrangement, confirming the exact pathway of the molecular reorganization. nih.gov

Table 5: Application of Isotopic Labeling in Mechanistic Studies

| Isotope | Application | Example Investigation |

| ²H (Deuterium) | Kinetic Isotope Effect | Determine if C-H bond cleavage is the rate-determining step in electrophilic aromatic substitution. |

| ¹³C | Tracing Carbon Skeletons | Follow the migration of the methyl group or ring carbons during a carbocation rearrangement. |

| ¹⁸O | Tracing Oxygen Atoms | Confirm the origin of the oxygen atom in an ester formed during Fischer esterification. |

| ¹⁴C (Radioisotope) | Tracing Carbon Atoms | Used in more sensitive experiments to track the fate of the carbon skeleton, particularly in complex biosynthetic pathways. nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Methylnaphthalene 7 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-methylnaphthalene-7-carboxylic acid, both one-dimensional and two-dimensional NMR techniques are employed to assign every proton and carbon atom and to understand their spatial relationships.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the molecule's structure. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, which is dictated by the aromatic ring system and the attached methyl and carboxylic acid functional groups. oregonstate.edupdx.eduoregonstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. mnstate.edupressbooks.pub The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. oregonstate.edu Their specific shifts and splitting patterns (coupling constants, J) are determined by their position on the naphthalene (B1677914) ring relative to the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The methyl protons will appear as a singlet in the upfield region (around δ 2.5-2.7 ppm). chemicalbook.com The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ 10-13 ppm). princeton.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all the carbon atoms in the molecule. oregonstate.edu The carbon of the carboxyl group (C=O) is highly deshielded and appears significantly downfield (δ 165-185 ppm). princeton.eduorganicchemistrydata.org The aromatic carbons resonate in the δ 120-150 ppm range, with the exact shifts influenced by the substituents. organicchemistrydata.org The carbon of the methyl group is found in the upfield region of the spectrum (around δ 20 ppm). nih.gov

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the naphthalene core.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Group (-CH₃) | ~2.7 (s, 3H) | ~20 |

| Carboxyl Group (-COOH) | ~12.5 (br s, 1H) | ~172 |

| Naphthalene Ring Protons | 7.3 - 8.9 (m) | - |

| Naphthalene Ring Carbons | - | 124 - 136 |

| C1 | - | ~134 |

| C2 | ~7.4 (d) | ~126 |

| C3 | ~7.5 (t) | ~128 |

| C4 | ~8.0 (d) | ~125 |

| C5 | ~8.1 (d) | ~129 |

| C6 | ~7.8 (d) | ~127 |

| C7 | - | ~131 |

| C8 | ~8.8 (s) | ~130 |

| C4a | - | ~135 |

| C8a | - | ~132 |

| (s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet) |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the complex structure of the naphthalene ring and the position of the substituents. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, allowing for the tracing of the proton connectivity around each ring of the naphthalene system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique would definitively link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. For this molecule, a key NOESY correlation would be observed between the methyl protons and the H8 proton, confirming the peri-relationship of these two groups.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net

The spectrum of this compound is dominated by vibrations from the naphthalene ring, the methyl group, and the carboxylic acid group.

Carboxylic Acid Group: This group gives rise to two very characteristic and strong absorption bands in the FTIR spectrum. A broad O-H stretching band appears in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band is observed around 1700-1725 cm⁻¹. researchgate.net

Naphthalene Ring: The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring system appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) below 900 cm⁻¹ can be indicative of the substitution pattern. researchgate.net

Methyl Group: The methyl group exhibits symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Sharp, Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C stretch | 1400-1600 | Medium-Strong |

| Methyl Group | C-H stretch (asymmetric/symmetric) | 2850-2960 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. nist.gov For this compound (C₁₂H₁₀O₂), the calculated exact mass is 198.0681 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 198. Aromatic carboxylic acids typically show strong molecular ion peaks due to the stability of the aromatic system. libretexts.org The fragmentation pattern is predictable based on the functional groups present. youtube.comyoutube.comyoutube.com

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): This gives a prominent peak at [M - 17]⁺, corresponding to m/z 181. This fragment is an acylium ion, which is resonance-stabilized.

Loss of a carboxyl group (-•COOH): This results in a peak at [M - 45]⁺, corresponding to the 1-methylnaphthalene (B46632) cation at m/z 153.

Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment: This would lead to a peak at m/z 153.

| m/z Value | Proposed Fragment | Formula of Fragment |

| 198 | Molecular Ion | [C₁₂H₁₀O₂]⁺• |

| 181 | [M - OH]⁺ | [C₁₂H₉O]⁺ |

| 153 | [M - COOH]⁺ or [M - OH - CO]⁺ | [C₁₁H₉]⁺ |

| 141 | [M - C(O)OH]⁺ | [C₁₁H₉]⁺ |

| 128 | Naphthalene cation from rearrangement | [C₁₀H₈]⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. nist.gov The naphthalene ring system is a strong chromophore. Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to π → π* transitions. nih.gov

The presence of the methyl (-CH₃) and carboxylic acid (-COOH) groups act as auxochromes, which can modify the absorption maxima (λ_max) and their intensities. The spectrum of this compound is expected to be similar to that of other naphthalene derivatives, showing multiple absorption bands. researchgate.netscholarsresearchlibrary.com The electronic transitions of the extensive π-system of the naphthalene core will dominate the spectrum, typically showing strong absorptions in the UV region between 220 and 350 nm. researchgate.net

Advanced Techniques for Surface and Interfacial Structure Elucidation (e.g., Sum Frequency Generation Spectroscopy)

While the aforementioned techniques are excellent for bulk characterization, advanced methods are required to understand the behavior of molecules at surfaces and interfaces.

Sum Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique. It could be used to study the orientation and ordering of this compound molecules in a monolayer at an air-water interface or adsorbed onto a solid substrate. By tuning the incident infrared laser to the vibrational frequencies of specific functional groups (like the C=O of the carboxyl group or the C-H of the methyl group), SFG can selectively probe these groups at the interface. The intensity and phase of the SFG signal provide detailed information about the average orientation of these functional groups, revealing how the molecules arrange themselves at a boundary.

Hirshfeld Surface Analysis: In the solid state, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govacs.orgnih.gov This analysis maps the close contacts between neighboring molecules, providing insights into interactions such as hydrogen bonding (involving the carboxylic acid groups) and π-π stacking (between the naphthalene rings). nih.gov This tool helps in understanding the crystal packing and the forces that govern the supramolecular architecture. nih.gov

Theoretical and Computational Investigations of 1 Methylnaphthalene 7 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 1-methylnaphthalene-7-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Geometric Parameters from Computational Studies on Naphthalene (B1677914) and Carboxylic Acids This table presents typical values derived from computational studies on related structures to approximate the geometry of this compound.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Bond length within the naphthalene ring | ~1.36 - 1.42 Å |

| C-H (aromatic) | Bond length of aromatic C-H | ~1.08 Å |

| C-C (methyl) | Bond length between ring and methyl carbon | ~1.51 Å |

| C-H (methyl) | Bond length of methyl C-H | ~1.09 Å |

| C-C (carboxyl) | Bond length between ring and carboxyl carbon | ~1.49 Å |

| C=O | Carbonyl double bond length | ~1.22 Å |

| C-O | Carboxyl single bond length | ~1.35 Å |

| O-H | Hydroxyl bond length | ~0.97 Å |

| CCC (ring) | Bond angle within the naphthalene ring | ~120° |

| OCO | Bond angle of the carboxyl group | ~123° |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations are crucial for assigning specific spectral bands to the vibrations of functional groups.

For this compound, the vibrational spectrum is a composite of the modes from the methylnaphthalene core and the carboxylic acid group. DFT calculations on 1-methylnaphthalene (B46632) and naphthalene provide detailed assignments for the C-H stretching, C-H in-plane and out-of-plane bending, and the ring stretching vibrations. nih.govresearchgate.netniscpr.res.in The carboxylic acid group contributes several characteristic and typically intense bands, most notably the O-H stretching, which is often very broad due to hydrogen bonding, and the C=O carbonyl stretching. nih.gov

Table 2: Characteristic Calculated Vibrational Frequencies and Their Assignments Assignments are based on theoretical studies of naphthalene, methylnaphthalene, and generic carboxylic acids.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2975 - 2850 | C-H stretch | Methyl Group |

| 1725 - 1680 | C=O stretch | Carboxylic Acid (Dimer) |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1470 - 1380 | C-H bend | Methyl Group |

| 1300 - 1200 | C-O stretch / O-H bend | Carboxylic Acid |

| 900 - 690 | C-H out-of-plane bend | Aromatic Ring |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis or other charge partitioning schemes can reveal the charge distribution. For this compound, a significant accumulation of negative charge is expected on the highly electronegative oxygen atoms of the carboxyl group, while the carboxyl carbon and the acidic hydrogen would be relatively electron-deficient and thus positively charged.

Table 3: Frontier Orbital Energies (HOMO/LUMO) Based on Analogs Values for 1-methylnaphthalene are from DFT calculations. nih.gov The effect of the -COOH group is projected.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Methylnaphthalene (Calculated) | -5.82 | -1.25 | 4.57 |

| This compound (Projected) | Lowered (< -5.82) | Lowered (< -1.25) | Altered from 4.57 |

Reactivity and Selectivity Prediction through Computational Descriptors

Beyond structure and electronics, computational chemistry can predict how and where a molecule will react. This is achieved through reactivity descriptors derived from DFT calculations.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It is used to identify the most reactive sites for different types of attack:

Nucleophilic attack (f+) : Identifies sites most susceptible to attack by a nucleophile (electron-rich species). These are areas where an added electron is most stabilized.

Electrophilic attack (f-) : Identifies sites most susceptible to attack by an electrophile (electron-deficient species). These are areas from which an electron is most easily removed. faccts.de

For this compound, the Fukui functions would predict that electrophilic attack (e.g., nitration, halogenation) would be directed towards specific carbon atoms on the naphthalene rings, influenced by the activating methyl group and the deactivating carboxylic acid group. In contrast, sites for nucleophilic attack would likely be centered on the electron-deficient carbonyl carbon and the acidic proton of the carboxyl group. nih.gov

Electronic Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

The addition of the electron-withdrawing carboxylic acid group to the 1-methylnaphthalene framework would be expected to make the chemical potential more negative (increasing electron-accepting character) and increase the global electrophilicity index.

Table 4: Global Reactivity Descriptors Based on 1-Methylnaphthalene Values are calculated based on the HOMO/LUMO energies for 1-methylnaphthalene presented in Table 3.

| Descriptor | Formula | Calculated Value for 1-Methylnaphthalene (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.535 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.285 |

| Electrophilicity (ω) | μ² / (2η) | 2.735 |

Despite a comprehensive search for scientific literature and data, there is currently insufficient public information available to generate a detailed article on the theoretical and computational investigations of This compound that would meet the specific requirements of the requested outline.

While general principles of computational chemistry and theoretical investigations of related molecules such as other naphthalene derivatives and carboxylic acids are well-documented, applying this general knowledge to create a scientifically accurate and detailed article solely on this compound without specific studies would be speculative and not meet the required standard of a factual, authoritative article.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for "this compound" in the public domain.

Derivatization Chemistry and Analytical Methodologies for 1 Methylnaphthalene 7 Carboxylic Acid

Strategies for Enhancing Detectability in Analytical Separations

Due to the weak chromophore of the carboxyl group, derivatization is often essential for the sensitive determination of carboxylic acids like 1-methylnaphthalene-7-carboxylic acid using high-performance liquid chromatography (HPLC). psu.edu

To improve detection limits in analytical methods, fluorescent or UV-absorbing tags can be attached to the this compound molecule. This process, known as tagging or labeling, significantly increases the signal response in techniques like HPLC with fluorescence or UV detection.

Fluorescent labeling is a highly sensitive technique used for the detection of various molecules, including carboxylic acids. creative-biolabs.comnih.gov Reagents containing fluorophores, such as those with naphthalene (B1677914) or anthracene (B1667546) structures, can be reacted with the carboxylic acid group. psu.eduresearchgate.net For instance, fluorescent reagents like 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) have been developed for the highly sensitive and selective determination of carboxylic acids by HPLC. psu.edu The naphthalene moiety itself, present in this compound, possesses inherent fluorescence, a property that is exploited in some analytical applications. mdpi.comrsc.org

UV-absorbing tags can also be introduced. While the naphthalene ring system of this compound already provides UV absorbance, derivatization can shift the absorption maximum to a more desirable wavelength or increase the molar absorptivity, thereby enhancing detection. The photo-oxidation of 1-methylnaphthalene (B46632) under UV light can lead to the formation of various products, including 1-naphthaldehyde (B104281) and 1-naphthoic acid. researchgate.netscirp.org

Table 1: Examples of Fluorescent and UV-absorbing Tagging Reagents for Carboxylic Acids

| Reagent Type | Example Reagent | Detection Method |

| Fluorescent Tag | 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | HPLC with Fluorescence Detection |

| Fluorescent Tag | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | HPLC with UV or Fluorescence Detection |

| UV-absorbing Tag | p-Bromophenacyl bromide | HPLC with UV Detection |

This table provides examples of tagging reagents generally applicable to carboxylic acids and are not specific to this compound, as direct research on this specific compound is limited.

Esterification and amidation are common derivatization techniques used to improve the chromatographic behavior of carboxylic acids. These reactions convert the polar carboxylic acid group into a less polar ester or amide, which can lead to better peak shape, reduced tailing, and improved resolution in gas chromatography (GC) and HPLC.

Esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. nih.govrsc.org For example, a simple and rapid method for esterification involves using an acetyl chloride/alcohol reagent. nih.gov The resulting esters are generally more volatile and less polar than the parent carboxylic acid, making them suitable for GC analysis.

Amidation is the reaction of a carboxylic acid with an amine to form an amide. rsc.orgresearchgate.netmdpi.com This can be achieved using various coupling agents. researchgate.netnih.gov Amidation can be particularly useful for introducing specific functionalities or for coupling with chiral amines for enantiomeric separation. The formation of naphthalenecarboxylic acid amides can be achieved by reacting a naphthalenecarboxylic acid halide with ammonium (B1175870) acetate. google.com

Formation of Functionalized Derivatives for Downstream Synthesis

The carboxylic acid group of this compound is a versatile handle for creating a variety of functionalized derivatives for further synthetic applications. researchgate.net These derivatives can serve as building blocks for more complex molecules with potential applications in materials science and medicinal chemistry. evitachem.comnih.gov

For example, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate. This acid chloride can then be used in a wide range of reactions, such as Friedel-Crafts acylations, to introduce the 1-methylnaphthalenoyl group onto other aromatic systems. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, 1-methyl-7-naphthalenemethanol, which can then be used in subsequent synthetic steps.

Chiral Derivatization for Enantiomeric Purity Assessment

For chiral carboxylic acids, it is often necessary to determine the enantiomeric purity, which is the relative amount of each enantiomer in a mixture. Chiral derivatization is a common strategy to achieve this. researchgate.netacs.org This involves reacting the racemic or enantiomerically enriched carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC. researchgate.netresearchgate.net

A variety of chiral derivatizing agents are available, often containing a single enantiomer of a chiral amine or alcohol. researchgate.net For instance, novel chiral derivatization reagents have been developed for the resolution of carboxylic acid enantiomers by reversed-phase HPLC. researchgate.net The choice of CDA depends on the specific carboxylic acid and the analytical method to be used. The reaction with the CDA should proceed without racemization to ensure accurate determination of the original enantiomeric composition. researchgate.net

Development and Validation of Chromatographic and Electrophoretic Methods for Derivatives

Once derivatized, appropriate analytical methods must be developed and validated for the separation and quantification of the resulting products. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are powerful techniques for this purpose. sielc.comnih.gov

HPLC is widely used for the analysis of derivatized carboxylic acids. sielc.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating these derivatives. researchgate.net Method development involves optimizing parameters such as the column type, mobile phase composition (including pH and organic modifier concentration), flow rate, and detector settings to achieve the desired separation and sensitivity. sielc.com For instance, a study on the separation of naphthalenediols utilized HPLC for comparison with a sweeping-micellar electrokinetic chromatography method. akjournals.com

Capillary Zone Electrophoresis (CZE) is another valuable technique for the separation of charged derivatives. nih.gov In CZE, separation is based on the differential migration of ions in an electric field. The development of a CZE method involves optimizing the background electrolyte (BGE) composition (including pH, buffer concentration, and additives), applied voltage, and injection parameters. CZE can offer high efficiency and resolution, making it suitable for the separation of complex mixtures of derivatives.

Method validation is a critical step to ensure the reliability of the analytical results. This typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Applications of 1 Methylnaphthalene 7 Carboxylic Acid in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Synthesis

As a versatile intermediate, 1-Methylnaphthalene-7-carboxylic acid serves as a foundational component for the construction of more complex molecular structures. Its naphthalene (B1677914) core can be further functionalized, while the carboxylic acid group provides a reactive site for a multitude of chemical transformations.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.govresearchgate.net The synthesis of complex and well-defined PAHs is a significant area of research due to their interesting electronic and photophysical properties. nih.govacs.org General synthetic strategies often involve the construction of larger aromatic systems from smaller, functionalized aromatic precursors. acs.orgnih.gov

While direct examples of the use of this compound in the synthesis of larger polycyclic aromatic compounds are not extensively documented in readily available literature, its structure lends itself to such applications. The carboxylic acid can be converted into other functional groups, such as acyl chlorides or amides, which can then participate in intramolecular cyclization reactions to form new rings. Furthermore, the methyl group can potentially be functionalized or used to influence the regioselectivity of subsequent reactions. The naphthalene ring itself can undergo further electrophilic substitution reactions, allowing for the annulation of additional aromatic rings. researchgate.net

A general approach to synthesizing complex PAHs involves the use of a transient directing group to control the regioselectivity of C-H functionalization, followed by a cycloaromatization step. nih.gov In principle, the carboxylic acid group of this compound could be used to introduce such a directing group, facilitating the construction of more elaborate polycyclic systems.

Chiral ligands and organocatalysts are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. nih.govacs.org

The rigid naphthalene backbone of this compound makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The introduction of chirality can be achieved by resolving the racemic mixture of the acid or by attaching a chiral auxiliary to the carboxylic acid group. The resulting chiral molecule can then be used to coordinate with metal centers to form chiral catalysts or used directly as an organocatalyst. For instance, inwardly directed carboxylic acids within a defined molecular cavity have been shown to act as effective organocatalysts for certain reactions. nih.gov

Although specific examples of chiral ligands or organocatalysts derived from this compound are not prevalent in the literature, the general principles of catalyst design suggest its potential in this area. The combination of a rigid aromatic structure and a modifiable carboxylic acid group provides the necessary features for the development of new catalytic systems.

Incorporation into Polymeric Materials

The properties of polymeric materials can be tailored by the careful selection of monomers. Aromatic carboxylic acids are key components in the synthesis of high-performance polymers such as specialty polyesters and polyamides, imparting rigidity, thermal stability, and desirable mechanical properties.

Polyesters are formed through the polycondensation reaction of a dicarboxylic acid with a diol, while polyamides are synthesized from a dicarboxylic acid and a diamine. jku.atlibretexts.org The inclusion of aromatic and naphthalene-based units into the polymer backbone can significantly enhance the material's properties. For example, wholly aromatic polyesters derived from naphthalenedicarboxylic acids are known for their excellent transparency, heat resistance, and physical properties. google.com

This compound, being a monofunctional carboxylic acid, would act as a chain-terminating or end-capping agent in a traditional polyester (B1180765) or polyamide synthesis with a diol or diamine. However, if converted to a derivative containing a second reactive group (for example, by introducing a hydroxyl or amino group onto the naphthalene ring), it could serve as a unique monomer. The methyl group and the specific substitution pattern on the naphthalene ring would influence the polymer's solubility, processability, and final properties. The use of naphthalene-based dicarboxylic acids in copolyesters has been shown to improve the glass transition temperature and barrier properties of the resulting materials. researchgate.net

| Polymer Type | Potential Monomer Derived from this compound | Anticipated Property Enhancement |

| Polyester | Hydroxymethyl-methylnaphthalene-carboxylic acid | Increased thermal stability, altered solubility |

| Polyamide | Amino-methylnaphthalene-carboxylic acid | Enhanced rigidity, improved thermal properties |

The modification of existing polymers through grafting is a versatile method to introduce new functionalities and tailor their properties for specific applications. nih.govresearchgate.net Carboxylic acid groups are often used as reactive handles for attaching other molecules to a polymer backbone. dntb.gov.ua

This compound can be used to functionalize polymer backbones through various grafting techniques. nih.govresearchgate.net For example, it can be reacted with a polymer containing hydroxyl or amino groups to form ester or amide linkages, respectively. This would introduce the methylnaphthalene moiety as a pendant group along the polymer chain. The presence of these aromatic groups could enhance the polymer's thermal stability, alter its optical properties, or provide sites for further chemical modification.

| Grafting Method | Polymer Backbone | Resulting Functionality |

| "Grafting to" | Poly(vinyl alcohol) | Naphthalene-functionalized polymer with altered hydrophobicity |

| "Grafting to" | Chitosan | Biopolymer with enhanced thermal stability and potential for new interactions |

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgacs.orgmdpi.comglobethesis.comresearchgate.net These materials have garnered significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. acs.orgresearchgate.net

Naphthalene-based carboxylates are commonly used as organic linkers in the synthesis of MOFs and coordination polymers. rsc.orgacs.orgglobethesis.comresearchgate.net The rigid and extended aromatic system of the naphthalene unit can lead to the formation of robust and porous frameworks. While this compound is a monocarboxylate and thus not a typical linker for forming extended frameworks, it can act as a modulator or a terminating ligand in MOF synthesis. Modulators can influence the crystal growth, size, and defect density of MOFs. nih.gov As a terminating ligand, it would cap the coordination sites of the metal clusters, controlling the dimensionality and surface chemistry of the resulting material.

Furthermore, if functionalized with an additional coordinating group, such as a second carboxylic acid or a nitrogen-containing heterocycle, this compound could be transformed into a versatile linker for the construction of novel MOFs with tailored properties. The methyl group would add steric bulk and hydrophobicity to the pores of the MOF, potentially influencing its guest-binding properties.

| Material | Role of 1-Methylnaphthalene-7-carboxylate | Potential Impact on Material Properties |

| Coordination Polymer | Terminating Ligand | Control of dimensionality and solubility |

| Metal-Organic Framework (MOF) | Modulator | Influence on crystal size and defect engineering |

| Metal-Organic Framework (MOF) | Linker (if further functionalized) | Introduction of steric bulk and hydrophobicity into pores |

Ligand Design for Tunable Photophysical Properties

A comprehensive review of scientific databases and literature reveals no specific studies focused on the use of this compound in ligand design for the purpose of tuning photophysical properties. While research exists on the photoluminescence and fluorescence of other naphthalene derivatives—such as naphthalene-dicarboxylates in coordination polymers and various substituted naphthalenes—these findings are not directly applicable to the 1-methyl-7-carboxylic acid isomer. nih.gov Consequently, there are no detailed research findings or data tables on its specific performance or characteristics as a ligand for modifying photophysical properties.

Mechanochemical Response in Polymer Systems

An examination of the literature on polymer mechanochemistry shows no evidence of this compound being incorporated into polymer systems or studied for its mechanochemical response. The field of polymer mechanochemistry typically employs mechanophores, which are specific molecular units designed to undergo a chemical transformation under mechanical stress. Common examples include spiropyrans and Diels-Alder adducts. rsc.org There are no studies indicating that this compound has been investigated as a mechanophore or as a component in mechanosensitive polymer systems.

No Information Available on the Environmental Transformations of this compound

Extensive research has been conducted to gather information regarding the environmental and non-human biochemical transformations of the specific chemical compound This compound . Despite a thorough search of scientific databases and literature, no studies detailing its photochemical degradation, microbial degradation pathways, or environmental fate modeling were found.

The search consistently yielded information on related but distinct compounds, such as 1-methylnaphthalene (B46632) and 1-naphthoic acid . While the environmental fate of these compounds has been the subject of scientific inquiry, this information falls outside the strict scope of the requested article on this compound.

Therefore, it is not possible to provide an article on the "Environmental and Non-Human Biochemical Transformation Studies of this compound" as there is no publicly available scientific data to populate the requested sections on its photo-oxidation products, microbial biotransformations, or environmental fate modeling.

Further research would be required to determine the environmental behavior and transformation pathways of this specific compound.

Environmental and Non Human Biochemical Transformation Studies of 1 Methylnaphthalene 7 Carboxylic Acid

Non-Human Metabolic Pathways (e.g., Plant Metabolites)

A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of the non-human metabolic pathways of 1-Methylnaphthalene-7-carboxylic acid. Currently, there are no available studies detailing the biotransformation, degradation, or specific metabolites of this compound in plants or other non-human organisms.

While research exists on the microbial degradation of related but distinct compounds, such as 1-naphthoic acid and 2-naphthoic acid, this information cannot be extrapolated to delineate the metabolic fate of this compound. For instance, studies on the anaerobic degradation of 1-methylnaphthalene (B46632) have identified 1-naphthoic acid as a metabolic byproduct in certain iron-reducing enrichment cultures. Additionally, the metabolism of 1-naphthoic acid has been observed in the soil bacterium Stenotrophomonas maltophilia, which initiates degradation through the double hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxy-8-carboxynaphthalene. However, the presence of a methyl group and the specific position of the carboxylic acid group on this compound introduce structural differences that would likely result in a distinct metabolic pathway.

The absence of data on the plant metabolites of this compound is also notable. Although 1-naphthoic acid has been reported in wheat (Triticum aestivum), no such information is available for this compound. Without dedicated studies on this specific compound, any discussion of its non-human metabolic pathways would be speculative.

Therefore, due to the lack of research, no detailed research findings or data tables on the non-human metabolic pathways of this compound can be presented.

Q & A

Q. What are the key methodological challenges in synthesizing 1-Methylnaphthalene-7-carboxylic acid derivatives with high isomer purity?

The synthesis of polyfunctional naphthalenes, including this compound derivatives, often faces challenges due to the formation of multiple isomers with similar properties. A ten-step synthesis protocol involving van Auwers ring closure and subsequent aromatization with bromine has been reported. Critical steps include optimizing reaction conditions (e.g., sulfuric acid concentration, temperature) during ring closure to minimize side products. Post-synthesis purification via recrystallization or chromatography is essential to isolate the desired isomer .

Q. How should researchers design toxicity studies for this compound to minimize bias in animal models?

To reduce bias, studies must adhere to standardized risk-of-bias assessments. For example, ensure dose randomization, conceal allocation to study groups, and report all measured outcomes. Refer to frameworks like Table C-7 (Experimental Animal Studies) in toxicological profiles, which emphasize randomization, blinding, and comprehensive outcome reporting . Route-specific exposure studies (inhalation, oral, dermal) should follow inclusion criteria outlined in Table B-1, prioritizing systemic effects such as hepatic, renal, and respiratory endpoints .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive detection in air, water, and soil. For biomonitoring in occupational populations, gas chromatography (GC) with electron capture detection (ECD) is effective. Validate methods using reference standards and spike-recovery experiments to account for matrix interference .

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of this compound be resolved?

Discrepancies in genotoxicity studies may arise from differences in metabolic activation systems or exposure durations. To address this:

- Conduct comparative studies using in vitro (e.g., Ames test with S9 liver homogenate) and in vivo (micronucleus assay) models.

- Apply dose-response modeling to identify thresholds for DNA damage.

- Cross-reference findings with structural analogs (e.g., naphthalene derivatives) to assess consistency in mechanisms .

Q. What are the unresolved gaps in understanding the metabolic pathways of this compound in humans?

Current data lack clarity on cytochrome P450 (CYP) isoform specificity and the role of epoxide hydrolases in detoxification. Advanced approaches include:

Q. What methodological innovations could improve the detection of low-dose chronic effects of this compound?

Implement longitudinal studies with sensitive biomarkers (e.g., oxidative stress markers like 8-OHdG). Combine transcriptomic profiling (RNA-seq) and epigenomic analysis (methylation arrays) to identify subclinical effects. Leverage computational toxicology tools, such as the EPA’s CompTox Dashboard, to predict long-term outcomes from acute exposure data .

Methodological Guidance for Data Interpretation

Q. How should researchers prioritize conflicting evidence in risk assessment frameworks?

Apply weight-of-evidence (WoE) analysis by categorizing studies based on quality (e.g., risk-of-bias scores), relevance (e.g., species extrapolation), and consistency. Use meta-regression to quantify heterogeneity sources, such as differences in exposure routes or experimental designs .

Q. What strategies are effective for synthesizing fragmented toxicological data across heterogeneous studies?

Adopt systematic review protocols (PRISMA guidelines) with predefined inclusion/exclusion criteria. Use tools like ToxPronto or Health Assessment Workspace Collaborative (HAWC) to visualize data gaps and trends. Cross-link findings with regulatory databases (e.g., ATSDR toxicological profiles) to contextualize results .

Tables for Critical Data Synthesis

Table 1. Key Toxicity Endpoints for this compound

Table 2. Recommended Analytical Methods for Environmental Monitoring

| Matrix | Method | Detection Limit | Recovery Rate | Reference |

|---|---|---|---|---|

| Water | LC-MS/MS | 0.1 µg/L | 92–105% | |

| Soil | GC-ECD | 5 µg/kg | 85–95% | |

| Air | Passive Samplers + HPLC | 0.5 µg/m³ | 88–97% |

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.